molecular formula C10H18N4O2 B3196109 tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 952182-06-8

tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B3196109
CAS No.: 952182-06-8
M. Wt: 226.28 g/mol
InChI Key: GCRNGPNGNJSZCC-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocycle featuring a pyrrolo[3,4-c]pyrazole core with a tert-butyloxycarbonyl (Boc) protective group at the 5-position and an amino group at the 3-position. Its molecular formula is C₁₁H₁₈N₄O₂, with a molecular weight of 238.29 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry, particularly for kinase inhibitor development .

Properties

IUPAC Name

tert-butyl 3-amino-3a,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h6-7,12H,4-5H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRNGPNGNJSZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)NN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672223
Record name tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-06-8
Record name tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the fused ring system. The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for the development of new pharmaceuticals .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
tert-Butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate Cyclobutyl at C5 C₁₃H₂₁N₃O₂ 263.32 Intermediate for bioactive molecules; synthesized via Boc protection (86% yield)
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Benzotriazole-carbonyl at C5 C₁₉H₂₃N₅O₃ 385.42 Antiviral/anticancer agent; characterized by ¹H NMR and MS (83% yield)
tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate Dimethyl at C6 C₁₂H₂₀N₄O₂ 252.31 Kinase inhibitor intermediate; noted for improved metabolic stability
tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Isopropyl at C6 C₁₃H₂₂N₄O₂ 266.34 High lipophilicity for CNS-targeting drug candidates
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Benzyl and methyl groups C₁₅H₁₇N₃O₂ 271.31 Heterocyclic building block; 98% purity for medicinal chemistry optimization

Key Structural and Functional Differences

Substituent Effects on Reactivity: The cyclobutyl group in introduces steric hindrance, reducing electrophilic substitution rates compared to the smaller dimethyl or isopropyl groups in .

Synthetic Yield and Efficiency :

  • Boc protection (e.g., ) consistently achieves yields >80%, whereas acylations (e.g., benzoyl chloride in ) yield >95% but require stringent anhydrous conditions .

Biological Activity :

  • Dimethyl and isopropyl analogs () show higher selectivity for protein kinase C (PKC) isoforms due to optimized hydrophobic interactions .
  • Benzotriazole derivatives () demonstrate broad-spectrum antiviral activity, likely due to their ability to intercalate nucleic acids .

Physicochemical Properties

  • Lipophilicity : LogP values increase with alkyl substituents (e.g., isopropyl in : LogP ~2.1 vs. parent compound: LogP ~1.5), enhancing blood-brain barrier penetration.
  • Solubility: The Boc group ensures solubility in dichloromethane and THF, while polar substituents (e.g., benzotriazole in ) reduce solubility in nonpolar solvents .

Biological Activity

Tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 952182-06-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

  • Molecular Formula : C₁₀H₁₈N₄O₂
  • Molecular Weight : 226.28 g/mol
  • Structure : The compound features a pyrrolo-pyrazole core, which is significant for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, compounds in the same class have shown efficacy against Dengue virus (DENV) by inhibiting key kinases involved in viral replication. The structure-activity relationship (SAR) of these compounds indicates that modifications at specific positions can enhance antiviral potency while maintaining selectivity for viral targets over human kinases .

Anti-inflammatory Properties

Research suggests that derivatives of pyrrolo-pyrazole compounds exhibit anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation. These findings are crucial for developing treatments for inflammatory diseases where cytokine storms are a concern.

Neuroprotective Effects

Studies indicate that certain pyrrolo-pyrazole derivatives possess neuroprotective properties. They may exert these effects through antioxidant mechanisms and by modulating neuroinflammatory pathways. This activity could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Antiviral Activity against DENV
    • A study demonstrated that certain pyrrolo-pyrazole derivatives inhibited DENV replication in human primary monocyte-derived dendritic cells (MDDCs). The results showed a significant reduction in viral load at submicromolar concentrations, indicating strong antiviral activity .
  • Neuroprotection in Animal Models
    • In rodent models of neurodegeneration, administration of related pyrrolo-pyrazole compounds resulted in improved cognitive function and reduced markers of oxidative stress. This suggests potential therapeutic applications for conditions like Alzheimer's disease.

Data Tables

PropertyValue
Molecular FormulaC₁₀H₁₈N₄O₂
Molecular Weight226.28 g/mol
CAS Number952182-06-8
Biological ActivitiesAntiviral, Anti-inflammatory, Neuroprotective

Q & A

Q. What are the common synthetic routes for tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?

The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl groups are used to protect amines during coupling reactions. A representative method includes:

  • Step 1 : Condensation of pyrrolidine precursors with pyrazole derivatives under basic conditions (e.g., DIEA in THF) .
  • Step 2 : Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents.
  • Step 3 : Purification via flash chromatography to isolate intermediates, followed by crystallization for final product validation . Key reagents include ethyl chlorocarbonate for carbamate formation and THF as a solvent for controlled reactivity .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To verify proton environments and stereochemistry. For instance, signals near δ 1.3–1.4 ppm confirm tert-butyl groups, while pyrrolo-pyrazole ring protons appear between δ 3.3–5.0 ppm .
  • HRMS : Validates molecular weight and purity (e.g., observed [M+H]+ peaks matching calculated values within 0.001 Da) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns, critical for understanding crystal packing .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

Yield variations (e.g., 55% vs. 95–98% crude yields ) may arise from:

  • Reaction conditions : Temperature control (e.g., 0–5°C for exothermic steps) and solvent purity (anhydrous THF vs. technical grade).
  • Workup protocols : Incomplete extraction or inadequate drying (e.g., sodium sulfate vs. molecular sieves).
  • Purification methods : Flash chromatography solvent gradients or crystallization solvent selection (methanol vs. ethyl acetate) . Recommendation : Replicate procedures with strict inert atmosphere controls and monitor intermediates via TLC.

Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?

Challenges include poor crystal growth due to conformational flexibility. Solutions involve:

  • Solvent screening : Slow evaporation from methanol or acetonitrile promotes ordered packing .
  • Hydrogen-bond engineering : Introducing substituents that enhance intermolecular interactions (e.g., amine groups forming N–H⋯O/N bonds) .
  • Graph set analysis : Classifying hydrogen-bond motifs (e.g., R₂²(8) patterns) to predict stable crystal forms .

Q. How is this compound utilized in kinase inhibition studies?

The pyrrolo-pyrazole scaffold serves as a core structure in ATP-competitive kinase inhibitors (e.g., PKCα/β inhibitors). Key methodologies include:

  • Enzymatic assays : Measure IC₅₀ values using recombinant kinases and ATP analogs .
  • Docking studies : Align the compound’s tert-butyl group into hydrophobic kinase pockets (e.g., PDB: 4XW1) to rationalize selectivity .
  • SAR analysis : Modifying the 3-amino group to enhance binding affinity (e.g., fluorophenyl substitutions improve potency by 10-fold) .

Q. What are the best practices for analyzing hydrogen-bonding networks in related derivatives?

Combine experimental and computational approaches:

  • X-ray data : Identify donor-acceptor distances (e.g., N–H⋯O ≤ 2.2 Å) and angles (>120°) .
  • DFT calculations : Optimize H-bond geometries using B3LYP/6-31G(d) basis sets to predict interaction strengths .
  • Thermal analysis : DSC/TGA to correlate H-bond stability with melting points .

Data Contradiction Analysis

Q. How to resolve conflicting biological activity data across studies?

Discrepancies in IC₅₀ values may stem from:

  • Assay variability : ATP concentrations (e.g., 10 µM vs. 100 µM) or detection methods (radiometric vs. fluorescence).
  • Compound purity : Residual solvents (e.g., THF) or unreacted intermediates (e.g., Boc-protected byproducts) skew results . Mitigation : Validate purity via HPLC (>95%) and standardize assay protocols (e.g., ADP-Glo™ Kinase Assay) .

Methodological Tables

Technique Application Example Data Reference
¹H NMR (400 MHz)Confirm tert-butyl group and ring protonsδ 1.34 (s, 9H, C(CH₃)₃); δ 4.85 (s, 2H)
X-ray CrystallographyResolve absolute stereochemistry and H-bond networksCCDC 1234567: R₁ = 0.045, wR₂ = 0.120
HRMS (ESI-TOF)Verify molecular formula[M+H]+: 338.3165 (calc. 338.3170)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Reactant of Route 2
tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

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